2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

Asymmetric Synthesis Chiral Auxiliary Nucleophilic Addition

This tert-butanesulfinyl imine features a strained oxetane ring that serves as a bioisostere for geminal dimethyl and carbonyl groups, offering reduced lipophilicity and enhanced oxidative metabolic stability versus acyclic analogs. It acts as a chiral ammonia equivalent for diastereoselective additions, enabling efficient synthesis of enantioenriched 3-aminooxetanes—key building blocks in drug discovery. With high predicted aqueous solubility (1.00E+06 mg/L), excellent functional group compatibility, and demonstrated high-yielding addition chemistry (e.g., 91% yield with phenyllithium), this racemic sulfinamide delivers cost-effective scalability for library synthesis and multi-step pharmaceutical intermediate production.

Molecular Formula C7H13NO2S
Molecular Weight 175.25 g/mol
CAS No. 1158098-73-7
Cat. No. B1462768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
CAS1158098-73-7
Molecular FormulaC7H13NO2S
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)N=C1COC1
InChIInChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3
InChIKeyVKUZMNXQGKBLHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (CAS 1158098-73-7) for Asymmetric Synthesis and Pharmaceutical Intermediate Procurement


2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (CAS 1158098-73-7) is a specialized organic compound classified as a tert-butanesulfinyl imine, characterized by a sulfinamide group linked to an oxetane ring at the imine position . It is primarily utilized as a versatile chiral auxiliary and key intermediate in asymmetric synthesis and medicinal chemistry [1]. The compound serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Why Generic N-tert-Butanesulfinyl Imines Cannot Replace 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide in Oxetane Chemistry


Generic N-tert-butanesulfinyl imines lack the strained oxetane ring that confers unique reactivity and metabolic stability properties to 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide. The oxetane ring serves as a bioisostere for geminal dimethyl and carbonyl groups, offering reduced lipophilicity and enhanced oxidative metabolic stability compared to acyclic analogs [1]. Substituting with a simple N-tert-butanesulfinyl aldimine or ketimine would eliminate the specific ring-strain-driven reactivity and the downstream pharmacokinetic advantages in drug discovery, thereby compromising synthetic utility and product profiles in medicinal chemistry applications [2].

Quantitative Differentiation of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide for Procurement Decisions


Synthetic Yield Advantage in Nucleophilic Additions to Oxetane-Containing Sulfinimine

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, also referred to as oxetan-3-tert-butylsulfinimine, enables high-yielding 1,2-addition of phenyllithium to provide the tert-butylsulfinyl protected 3-phenyl-3-aminooxetane in 91% yield [1]. This demonstrates efficient incorporation of an aryl group onto the oxetane scaffold. In contrast, typical additions to simple N-tert-butanesulfinyl aldimines, while often high-yielding, do not generate the valuable oxetane-containing amino alcohol motif, which is a key differentiator for medicinal chemistry applications.

Asymmetric Synthesis Chiral Auxiliary Nucleophilic Addition

High Yields and Functional Group Compatibility in Rh-Catalyzed Arylboroxine Additions

The rhodium-catalyzed addition of arylboroxines to 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide proceeds in high yields with excellent functional group compatibility [1]. While the publication does not explicitly quantify diastereoselectivity for the oxetane-derived substrate, it notes that high diastereoselectivities are observed for additions to the N-sulfinyl ketimines derived from isatins. This indicates the sulfinamide group's general effectiveness as a chiral auxiliary, and the oxetane ring's compatibility with mild catalytic conditions is a key differentiator from more sensitive or less functional-group-tolerant imine substrates.

Organometallic Chemistry Rhodium Catalysis Arylboroxine Addition

Predicted Acid Dissociation Constant (pKa) and Solubility Profile

The compound's predicted acid dissociation constant (pKa) is -0.50 ± 0.20, and its water solubility is predicted to be 1.00E+06 mg/L . This extremely high aqueous solubility, combined with the low pKa, indicates a highly water-soluble, weakly basic compound. This profile contrasts with many more lipophilic sulfinamide imines, which would have significantly lower aqueous solubility.

Physicochemical Properties Drug-likeness Solubility

Commercial Availability and Purity Specifications

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is commercially available from multiple reputable vendors (e.g., Thermo Fisher Scientific, MuseChem) with purities typically ≥95% . This contrasts with its chiral enantiomers (e.g., (R)- and (S)-), which are less widely available, often at lower purities (e.g., 98% for (R)-enantiomer) and at significantly higher cost [1]. The racemic mixture is the most accessible and cost-effective form for initial screening and large-scale synthetic applications.

Procurement Purity Commercial Availability

Strategic Application Scenarios for 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide Based on Empirical Evidence


Medicinal Chemistry: Rapid Synthesis of Diverse 3-Aminooxetane Libraries

The high yield and functional group compatibility in nucleophilic and organometallic additions make this compound ideal for generating structurally diverse 3-aminooxetanes [1]. These compounds are valuable as potential bioisosteres for gem-dimethyl or carbonyl groups, offering improved metabolic stability and reduced lipophilicity. Procurement of this racemic sulfinamide is cost-effective for initial library synthesis, where the subsequent diastereoselective addition determines the final product's stereochemistry [2].

Process Chemistry and Scale-Up of Oxetane-Containing Intermediates

The compound's high predicted aqueous solubility (1.00E+06 mg/L) facilitates easier handling and purification during scale-up [1]. Its commercial availability in high purity (≥95%) from multiple vendors ensures supply chain reliability for process development [2]. The robust, high-yielding addition chemistry (e.g., 91% yield with phenyllithium) demonstrates its suitability for multi-step synthesis of advanced pharmaceutical intermediates .

Asymmetric Synthesis of Chiral Amines with Oxetane Motifs

This sulfinamide acts as a chiral ammonia equivalent, enabling the asymmetric synthesis of chiral amines bearing an oxetane ring [1]. While the compound itself is racemic at sulfur, it is an effective chiral auxiliary for diastereoselective additions to the prochiral imine carbon, providing enantioenriched 3-aminooxetanes. This approach is widely used to prepare chiral building blocks for drug discovery [2].

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